2-(3-Chloropropoxy)butane

Description

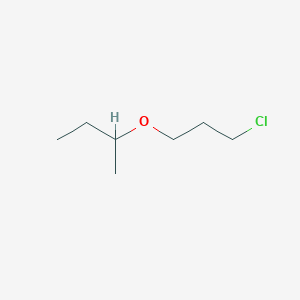

2-(3-Chloropropoxy)butane is an ether derivative with the molecular formula C₇H₁₅ClO. Its structure consists of a butane backbone substituted at the second carbon with a 3-chloropropoxy group (Cl-CH₂-CH₂-CH₂-O-). This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive chloroalkoxy moiety, which enables functionalization in drug design. Its applications include serving as an intermediate in the development of antiproliferative agents, as evidenced by studies on analogs with similar substituents .

Properties

Molecular Formula |

C7H15ClO |

|---|---|

Molecular Weight |

150.64 g/mol |

IUPAC Name |

2-(3-chloropropoxy)butane |

InChI |

InChI=1S/C7H15ClO/c1-3-7(2)9-6-4-5-8/h7H,3-6H2,1-2H3 |

InChI Key |

QEPWCMNEJUUHAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCCCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Chloropropoxy)butane typically involves the reaction of 3-chloropropanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3-Chloropropoxy)butane can undergo several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chloropropoxy)butane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Chloropropoxy)butane exerts its effects involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Analogues

2-(3-Chloropropoxy)butane belongs to the class of chlorinated ethers. Key structural analogs include:

Key Observations :

- Ethers like this compound exhibit lower reactivity in nucleophilic substitutions compared to chloroalkanes due to the electron-donating oxygen atom.

Key Findings :

- Substituents at C3' and C4' positions (e.g., compound 8m) enhance antiproliferative activity by 50% compared to PTK787 .

- Electronic effects of substituents (e.g., -OCH₃ vs. -Cl) show minimal impact, suggesting steric and positional factors dominate activity .

Physical Properties in Solvent Systems

- Chlorinated ethers typically exhibit higher viscosity than non-polar alkanes due to dipole interactions. For example, methane-saturated bitumen has a viscosity of ~200 mPa·s at 10 MPa, whereas chlorinated solvents may exceed 500 mPa·s under similar conditions .

- The chloroalkoxy group increases polarity, improving miscibility with polar substrates but reducing compatibility with hydrocarbons .

Biological Activity

2-(3-Chloropropoxy)butane is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C_7H_15ClO

- Molecular Weight : 162.65 g/mol

- Structural Characteristics : The compound features a butane backbone with a chloropropoxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It is hypothesized that the chloropropoxy moiety enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth. For instance, derivatives with chloropropoxy groups have been linked to antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : There is preliminary evidence suggesting that compounds with similar structures exhibit antibacterial and antifungal activities, possibly through disruption of microbial cell membranes.

Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of various chlorinated compounds, including those similar to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, with IC50 values demonstrating potency comparable to established chemotherapeutics .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induction of apoptosis |

| Control (Doxorubicin) | 10 | DNA intercalation |

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of various alkyl ethers were assessed. The study found that compounds with chlorinated side chains exhibited enhanced activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 18 | Staphylococcus aureus |

| Control (Penicillin) | 20 | Staphylococcus aureus |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that derivatives of this compound may exhibit moderate toxicity at high concentrations. Further studies are needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.